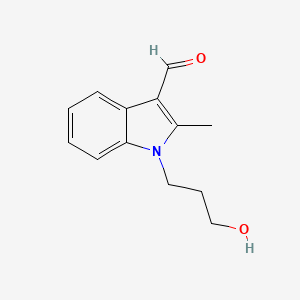

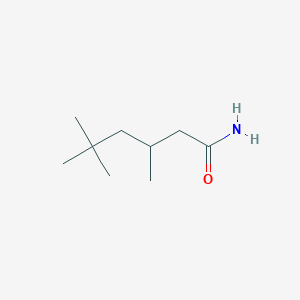

1-(3-hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are widely distributed in the natural world and are important in many biological processes.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1,3-propanediol can be synthesized through the selective hydrogenolysis of glycerol . Another method involves the nucleophilic ring-opening reaction of 6-azabicyclo .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, the compound 1,3-propanediol, which has similar functional groups, can undergo various chemical reactions .

Scientific Research Applications

Chemical Reactions and Synthesis

1-(3-hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde, as a derivative of indole-3-carbaldehyde, has been explored in various chemical reactions and syntheses. Indole derivatives are known for their applications in organic chemistry, particularly in nucleophilic substitution reactions, where they function as versatile electrophiles. For instance, 1-methoxyindole-3-carbaldehyde, a related compound, reacts regioselectively with various nucleophiles, providing 2-substituted indole-3-carbaldehydes (Yamada et al., 2012). Similarly, in another study, 1-methoxy-6-nitroindole-3-carbaldehyde, a similar compound, demonstrated versatility in forming 2,3,6-trisubstituted indole derivatives (Yamada et al., 2009).

Catalysis

Indole-3-carbaldehydes have been used in catalytic processes. For example, gold-catalyzed cycloisomerizations have been performed using indole derivatives, resulting in products like 1H-indole-2-carbaldehydes (Kothandaraman et al., 2011). Such catalytic processes are significant in the field of organic synthesis.

Antioxidant and Anticancer Properties

Indole derivatives, including those similar to 1-(3-hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde, have been evaluated for their antioxidant and anticancer properties. Synthesis and antioxidant properties of related compounds, such as 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, have shown considerable activity (Gopi & Dhanaraju, 2020). Moreover, the synthesis of new indole derivatives with antiproliferative effects towards normal and cancer cell lines has been reported, highlighting their potential in cancer treatment (Fawzy et al., 2018).

Corrosion Inhibition

Indole-3-carbaldehyde, a core structure in 1-(3-hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde, has been investigated as a corrosion inhibitor. It showed significant effects in reducing the corrosion of mild steel in acidic environments, which is valuable in industrial applications (Ashhari & Sarabi, 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body

Mode of Action

The hydroxypropyl group may play a role in this interaction, as it is a common functional group in many bioactive compounds .

Biochemical Pathways

Similar compounds have been found to be involved in various biochemical pathways . For example, 3-hydroxypropionic acid, a compound with a similar hydroxypropyl group, is involved in several metabolic pathways in bacteria

Pharmacokinetics

Similar compounds have been studied, and their pharmacokinetic properties may provide some insights The hydroxypropyl group in the compound may influence its solubility and absorption

Result of Action

Similar compounds have been found to have various biological activities . For example, some compounds with a similar indole structure have been found to exhibit cytotoxic activity

Action Environment

The action, efficacy, and stability of 1-(3-hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde can be influenced by various environmental factors. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s activity

Safety and Hazards

Future Directions

The future directions in the study of a compound depend on its potential applications. For instance, research on 2-aminopyrimidin-4 (3H)-one and its derivatives has focused on the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

properties

IUPAC Name |

1-(3-hydroxypropyl)-2-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10-12(9-16)11-5-2-3-6-13(11)14(10)7-4-8-15/h2-3,5-6,9,15H,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUIVMMMHDVNGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CCCO)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2369441.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2369445.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2369447.png)

![Ethyl 2-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetyl]oxybenzoate](/img/structure/B2369449.png)

![[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid](/img/structure/B2369453.png)

![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2369457.png)

![3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2369459.png)